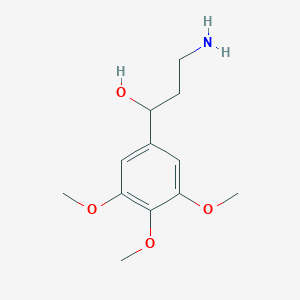

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Descripción general

Descripción

“3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” is a compound with the molecular formula C12H19NO4 . It is structurally similar to 1-Amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , which are known to have biological activities .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) attached to an amino group and a phenyl ring. The phenyl ring is substituted with three methoxy groups .Physical And Chemical Properties Analysis

The compound “3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 73.9 Ų .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Cardioselectivity and Beta-Adrenoceptor Blocking : Research by Rzeszotarski et al. (1979) demonstrated the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including variations like 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, exhibiting substantial cardioselectivity and affinity for beta-1 adrenoceptors. This highlights the compound's potential in developing selective beta-blockers (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Poly(Ether Imine) Dendrimers : Krishna et al. (2005) discussed a synthetic strategy for poly(ether imine) dendrons and dendrimers based on 3-amino-propan-1-ol, useful for biological applications due to their non-toxic nature. These dendrimers' functionalities make them potential candidates for drug and gene delivery systems (Krishna, Jain, Tatu, & Jayaraman, 2005).

Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives showing inhibitory activity against Src kinase and anticancer activity, indicating the relevance of such compounds in therapeutic applications against cancer (Sharma, Sharma, Bhatia, Tiwari, Mandal, Lehmann, Parang, Olsen, Parmar, & Prasad, 2010).

Material Science and Chemistry

- Corrosion Inhibition : Gao, Liang, and Wang (2007) explored tertiary amines derived from 1,3-di-amino-propan-2-ol, demonstrating their efficacy as corrosion inhibitors for carbon steel. Such compounds can form a protective layer on metal surfaces, highlighting their potential in corrosion protection applications (Gao, Liang, & Wang, 2007).

Enzymatic Synthesis and Biocatalysis

- Lipase-Catalyzed Resolution : Torre, Gotor‐Fernández, and Gotor (2006) investigated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing (S)-dapoxetine, showcasing the role of biocatalysis in producing pharmaceutically relevant enantiomers (Torre, Gotor‐Fernández, & Gotor, 2006).

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

One compound containing the tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-containing compounds have been associated with the inhibition of several biochemical pathways, including those involving the targets mentioned above .

Result of Action

Tmp-containing compounds have been associated with a wide range of bioactivity effects, including notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and efficacy against various parasites .

Propiedades

IUPAC Name |

3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKNGOSFRKULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

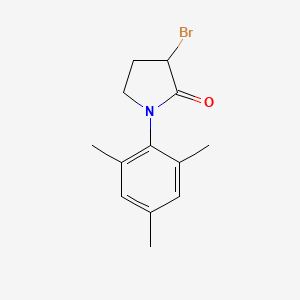

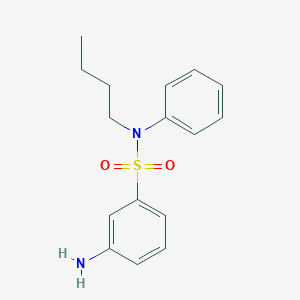

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)